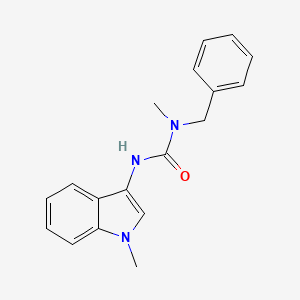

1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-1-methyl-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-20-13-16(15-10-6-7-11-17(15)20)19-18(22)21(2)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDNFIJOZWFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzylamine and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the urea moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be a versatile reagent in various organic reactions, contributing to the development of new chemical entities.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Activity: Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antiviral Properties: Preliminary studies show that it may inhibit viral replication, making it a candidate for antiviral drug development.

Medicine

In the medical field, this compound is investigated for its therapeutic potential:

- Anticancer Activity: It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated its efficacy in inducing apoptosis in human cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis, suggesting that this compound may serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against multiple bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea (81a)

- Structure : Differs in the substituent at the second urea nitrogen (4-methoxyphenyl vs. benzyl-methyl group in the target compound).

- Synthesis : Prepared via cobalt-catalyzed hydrosilylation and coupling reactions with 84% yield, demonstrating efficient catalytic methods for indole-urea derivatives .

- Activity: No explicit biological data reported in the evidence, but the indole-urea scaffold is often explored for kinase inhibition or anticancer properties .

Other Urea Derivatives

- Its synthesis and characterization provide a framework for comparing electronic effects of substituents (e.g., ketone vs. urea groups) .

Non-Urea Indole Derivatives

Bis-Indole Alkaloids (e.g., Topsentin Analogues)

- Structure: Ethyl carboxylate derivatives with dual indole moieties, such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate.

- Synthesis : Achieved via one-pot reactions (82–98% yields), contrasting with the catalytic methods used for urea derivatives .

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

- Structure : A pyrrole-dione derivative with dichlorophenyl and indole groups.

- Comparison : Highlights the pharmacological relevance of indole-containing scaffolds but diverges in functional groups (urea vs. dione) .

Key Findings and Limitations

- Synthetic Efficiency : Cobalt-catalyzed methods (e.g., for compound 81a) offer higher yields than traditional phase-transfer catalysis, suggesting avenues for optimizing the target compound’s synthesis .

- Biological Data Gap: Limited evidence exists on the target compound’s activity, contrasting with well-characterized analogues like SB216763 .

Biological Activity

1-Benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound categorized within the indole derivatives. Its unique structure, comprising a benzyl group linked to a urea moiety and an indole ring, suggests a variety of potential biological activities. The compound's molecular formula is with a molecular weight of approximately 279.34 g/mol. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzylamine and methyl isocyanate, often facilitated by catalysts such as triethylamine under controlled conditions. The following table summarizes the key structural features:

| Property | Details |

|---|---|

| IUPAC Name | 1-benzyl-1-methyl-3-(1-methylindol-3-yl)urea |

| Molecular Formula | C₁₇H₁₇N₃O |

| Molecular Weight | 279.34 g/mol |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies demonstrated that this compound effectively induced apoptosis in human cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The indole moiety is known for its ability to bind various receptors and enzymes, influencing biochemical pathways involved in cell growth, apoptosis, and inflammation. Specifically, the compound may act as an inhibitor of tubulin polymerization, which is crucial for mitosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that treatment with 10 µM of the compound resulted in over 70% reduction in cell viability after 48 hours.

- Bacterial Inhibition : A study reported that at a concentration of 50 µg/mL, the compound inhibited growth in Staphylococcus aureus by over 60%, showcasing its potential as an antibacterial agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema by approximately 50% compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of 1-methyl-1H-indole-3-amine with substituted benzyl isocyanates. Key steps include:

- Substrate Preparation : Use of 1-methylindole-3-amine and benzyl isocyanate derivatives (e.g., 2-chlorobenzyl isocyanate) under anhydrous conditions .

- Reaction Optimization : Temperature (40–60°C), solvent choice (e.g., THF or DCM), and catalyst (e.g., triethylamine) significantly impact yield. Purity is monitored via TLC or HPLC .

- Data Table :

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1-methylindole-3-amine | 2-chlorobenzyl isocyanate | THF | Triethylamine | 75–85 |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and bond angles. SHELXL software is widely used for refinement .

- NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., indole NH at δ 8.5–9.0 ppm, urea carbonyl at ~160 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 320.2) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. fluorophenyl) influence the reactivity of the urea moiety in cross-coupling reactions?

- Methodological Answer :

- Substituent Analysis : Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring increase electrophilicity of the urea carbonyl, enhancing nucleophilic substitution. Computational studies (DFT) predict charge distribution .

- Case Study : Fluorophenyl derivatives show higher reactivity in Suzuki-Miyaura couplings due to improved leaving-group ability .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and dose ranges (1–50 µM) to minimize variability .

- Mechanistic Profiling : Compare binding affinities to targets (e.g., COX-2 for anti-inflammatory activity vs. tubulin for anticancer effects) .

- Data Table :

| Study | Activity | IC50 (µM) | Target |

|---|---|---|---|

| A (2023) | Anticancer | 12.3 | Tubulin |

| B (2024) | Anti-inflammatory | 8.7 | COX-2 |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Modifications :

- Lipophilicity : Adding methoxy groups (e.g., 3,4-dimethoxyphenyl) enhances membrane permeability .

- Metabolic Stability : Cyclohexyl substituents reduce CYP450-mediated oxidation compared to benzyl groups .

- Case Study : 1-cyclohexyl derivatives showed 3× longer half-life in murine models than benzyl analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.